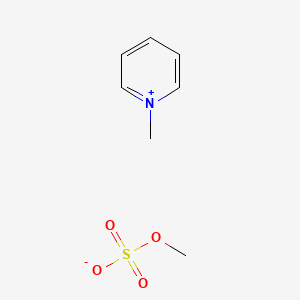

1-Methylpyridin-1-ium methyl sulfate

Description

1-Methylpyridin-1-ium methyl sulfate (CAS: Not explicitly provided; molecular formula: C₈H₁₁NO₄S) is an ionic liquid comprising a 1-methylpyridinium cation and a methyl sulfate anion. It is synthesized via alkylation of pyridine derivatives using methyl sulfate (Me₂SO₄) under heated conditions in acetonitrile, yielding a high purity product (99% isolated yield) with a melting point of 222°C . Its structural characterization includes ¹H/¹³C NMR, IR spectroscopy, and HRMS data, confirming the presence of the pyridinium core and methyl sulfate counterion .

Properties

IUPAC Name |

1-methylpyridin-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.CH4O4S/c1-7-5-3-2-4-6-7;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJOMPYEGLQVQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601464 | |

| Record name | 1-Methylpyridin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37943-43-4 | |

| Record name | 1-Methylpyridin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyridine

The initial step involves the nucleophilic substitution reaction between pyridine and methylating agents such as methyl iodide. This reaction is typically conducted in polar solvents like methanol or acetonitrile under inert atmosphere (nitrogen) and controlled temperature (around 75 °C) to promote formation of 1-methylpyridinium iodide.

- Pyridine (or substituted pyridine) is dissolved in methanol.

- Methyl iodide is added dropwise under nitrogen atmosphere.

- The mixture is refluxed or stirred at 75 °C overnight.

- The reaction yields 1-methylpyridinium iodide as a solid after solvent removal and recrystallization in hot methanol.

This alkylation step is well-documented and yields high purity quaternary ammonium salts suitable for further counterion exchange.

Incorporation of Methyl Sulfate Counterion

There are two main approaches to obtain the methyl sulfate salt:

Direct alkylation with methyl sulfate reagents : Using methyl sulfate esters or dimethyl sulfate as the methylating agent can directly yield the methyl sulfate salt, though this method requires careful control due to the toxicity and reactivity of dimethyl sulfate.

Ion-exchange from halide salts : More commonly, the 1-methylpyridinium iodide or chloride salt is subjected to ion-exchange chromatography or treated with silver methyl sulfate to precipitate silver halide and form the methyl sulfate salt in solution. The product is then isolated by filtration and recrystallization.

| Step | Reagents & Conditions | Product |

|---|---|---|

| 1 | Pyridine + Methyl iodide, MeOH, N2, 75 °C, o.n. | 1-Methylpyridinium iodide |

| 2 | 1-Methylpyridinium iodide + Ag methyl sulfate, MeCN, N2, r.t., overnight | 1-Methylpyridinium methyl sulfate |

This method ensures high purity and avoids direct handling of toxic methyl sulfate reagents.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Acetonitrile | Polar solvents enhance solubility and reaction rates |

| Temperature | 75 °C for alkylation; room temp for ion exchange | Elevated temperature promotes alkylation; ion exchange at room temp to avoid decomposition |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and side reactions |

| Reaction Time | Overnight (12-16 hours) | Ensures complete conversion |

| Molar Ratios | Pyridine : Methyl iodide = 1 : 2.5 | Excess methyl iodide drives reaction to completion |

| Purification | Recrystallization from hot methanol or ethanol | Improves purity >95% |

Alternative Synthetic Approaches and Advanced Techniques

Microwave-Assisted Synthesis (MAS): For similar pyridinium derivatives, MAS has been demonstrated to reduce reaction times from hours to minutes and improve yields to 85–90%. This method uses controlled microwave irradiation to accelerate alkylation and ion-exchange steps, with precise temperature control to avoid decomposition of sensitive groups.

Continuous Flow Systems: Industrial scale production may employ continuous flow reactors to optimize reaction parameters dynamically, enhancing yield and purity while minimizing byproducts and waste.

Purification and Characterization

Post-synthesis, purification is essential to achieve high purity:

- Recrystallization: Commonly from ethanol/water mixtures.

- Preparative HPLC: Using C18 columns with 0.1% trifluoroacetic acid (TFA) in the mobile phase for fine purification.

- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation with methyl iodide + ion-exchange | Two-step: alkylation to iodide salt, then exchange to methyl sulfate | High purity, well-established | Requires silver salts for exchange, cost |

| Direct alkylation with dimethyl sulfate | Single-step direct methylation yielding methyl sulfate salt | Simpler process | Toxic reagents, safety concerns |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Time-efficient, higher yield | Requires specialized equipment |

| Continuous Flow Reactor | Industrial scale with optimized flow parameters | Scalable, efficient | High initial setup cost |

Research Findings and Notes

- The methylation step is highly selective for the nitrogen atom on pyridine, with minimal side reactions under controlled conditions.

- Ion-exchange with silver methyl sulfate is effective in replacing halide anions without degrading the pyridinium core.

- Microwave-assisted methods show potential for green chemistry applications by reducing energy consumption and reaction times.

- Purity above 95% is achievable with standard recrystallization and chromatographic techniques.

- The methyl sulfate anion enhances aqueous solubility, important for applications requiring polar media compatibility.

Chemical Reactions Analysis

1-Methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents are required.

Condensation Reactions: It serves as an effective medium for the Biginelli reaction, facilitating the synthesis of pyrimidinone derivatives under mild conditions.

Common reagents used in these reactions include aldehydes, ketones, and urea, with the major products being structurally diverse pyrimidinones .

Scientific Research Applications

1-Methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylpyridin-1-ium methyl sulfate exerts its effects is primarily through its ionic nature. The positively charged nitrogen atom interacts with various molecular targets, facilitating reactions and stabilizing transition states. In biological systems, it may induce chemopreventive phase II enzymes via the Nrf2/ARE pathway, contributing to its potential anti-carcinogenic effects .

Comparison with Similar Compounds

(a) 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate

(b) (Z)-4-(4-(Dimethylamino)benzylidene)-1-methyl-5-oxoimidazol-2-yl-1-methylpyridin-1-ium Methyl Sulfate

- Structure: A derivative with a dimethylamino-benzylidene substituent on the imidazolone ring (C₂₀H₂₄N₄O₅S).

- Key Differences: Extended conjugation from the benzylidene group lowers the melting point (217°C vs. 222°C) compared to the parent compound.

(c) 1-Methyl-1-[2-(10H-pyrido[3,2-b][1,4]benzothiazin-10-yl)ethyl]piperidinium Methyl Sulfate

- Structure : A piperidinium-based ionic liquid with a fused benzothiazine substituent (C₂₀H₂₇N₃O₄S₂).

- Key Differences :

Physical and Chemical Properties

Anion Effects on Ionic Behavior

- Methyl Sulfate vs. Methanesulfonate :

- Chloride vs. Methyl Sulfate :

- YM-1 (a chloride salt) shows distinct solubility and biological activity compared to methyl sulfate salts, as chloride anions often increase hydrophilicity .

Biological Activity

1-Methylpyridin-1-ium methyl sulfate (CAS No. 37943-43-4) is a quaternary ammonium compound that has garnered interest for its biological activity. This compound is characterized by its pyridinium structure, which enhances its solubility and reactivity in various biological systems. Understanding its biological activity involves exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Interaction with Cellular Targets

This compound functions primarily through interactions with specific cellular targets, including enzymes and receptors. Its quaternary ammonium structure allows it to interact effectively with negatively charged sites on proteins, influencing various biochemical pathways.

Key Mechanisms:

- G-protein-coupled receptors (GPCRs) : The compound has been shown to interact with GPCRs, which play a crucial role in signal transduction and cellular responses to external stimuli.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism and apoptosis .

Biochemical Pathways Affected

The compound's influence on biochemical pathways can lead to significant physiological effects:

- Oxidative Stress Response : It modulates the activity of enzymes such as glutathione peroxidase 4 (GPX4), which is vital for cellular defense against oxidative damage. Inhibition of GPX4 can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

- Neuroprotective Effects : Studies indicate that this compound may exert neuroprotective effects by reducing cell death in neuronal cultures subjected to oxidative stress .

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Assay : In studies involving human cancer cell lines, the compound showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent .

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

- Tumor Growth Inhibition : In vivo experiments indicated that administration of the compound resulted in reduced tumor size and growth rates in xenograft models, highlighting its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Quaternary ammonium structure | Cytotoxicity, neuroprotection |

| Pralidoxime methyl sulfate | Aldoxime derivative | Reactivates acetylcholinesterase |

| Other pyridinium salts | Varying substituents on pyridine ring | Diverse pharmacological effects |

Q & A

Q. What are the optimal synthetic routes for 1-Methylpyridin-1-ium methyl sulfate, and how can reaction efficiency be quantified?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or quaternization reactions. Key steps include alkylation of pyridine derivatives using methyl sulfate in polar solvents (e.g., ethanol or methanol) under controlled pH .

- Efficiency Metrics : Monitor reaction progress using HPLC or NMR to track intermediate formation. Quantify yield via gravimetric analysis or titration. Optimize catalyst selection (e.g., phase-transfer catalysts) to reduce side products .

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- Structural Confirmation : Use single-crystal X-ray diffraction (XRD) with SHELXL for refinement . Validate via spectroscopic methods:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for quaternary carbons and proton environments.

- IR Spectroscopy : Identify sulfate (S=O stretching at ~1200 cm⁻¹) and pyridinium (C-N⁺ stretching at ~1650 cm⁻¹) functional groups .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) or ion chromatography for sulfate quantification .

Q. What solvent systems are compatible with this compound for experimental applications?

Methodological Answer:

- Compatible Solvents : Polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) due to the compound’s ionic nature. Avoid halogenated solvents (e.g., chloroform) to prevent decomposition .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered sulfate groups) be resolved during structure determination?

Methodological Answer:

- Refinement Strategies : Use SHELXL’s PART and EQIV commands to model disorder. Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms .

- Validation Tools : Cross-check with Mercury CSD’s packing similarity analysis to identify common motifs in related pyridinium structures .

- Data Reconciliation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) to resolve bond-length/angle discrepancies .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure association/dissociation rates at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔG) .

- Mechanistic Probes : Use fluorescence quenching assays to monitor conformational changes in targets. Pair with molecular docking (AutoDock Vina) to predict binding poses .

Q. How can researchers design experiments to compare the reactivity of this compound with structurally similar pyridinium derivatives?

Methodological Answer:

- Comparative Framework :

- Database Mining : Extract structural analogs from the Cambridge Structural Database (CSD) using ConQuest (query: pyridinium + methyl sulfate substituents) .

- Reactivity Assays : Perform nucleophilic substitution kinetics (e.g., with iodide ions) under standardized conditions (25°C, DMSO:H₂O 9:1). Monitor via UV-Vis at λ = 260 nm .

- Data Analysis : Use multivariate statistics (PCA or PLS) to correlate substituent effects (Hammett σ⁺) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.